4-Bromo-2-trifluoromethylbenzo[h]quinoline
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Overview
Description
4-Bromo-2-trifluoromethylbenzo[h]quinoline is a chemical compound with the molecular formula C14H7BrF3N and a molecular weight of 326.11 g/mol It is a derivative of benzo[h]quinoline, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-trifluoromethylbenzo[h]quinoline typically involves the bromination of 2-trifluoromethylbenzo[h]quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-trifluoromethylbenzo[h]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Scientific Research Applications
4-Bromo-2-trifluoromethylbenzo[h]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-Bromo-2-trifluoromethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)quinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,8-Bis(trifluoromethyl)-4-bromoquinoline: Contains two trifluoromethyl groups, leading to different chemical properties and applications
Uniqueness
4-Bromo-2-trifluoromethylbenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular interactions are required .
Properties
CAS No. |
50509-76-7 |
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Molecular Formula |
C14H7BrF3N |
Molecular Weight |
326.11 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H7BrF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChI Key |
WGBFMVUMOCFRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Br)C(F)(F)F |
Origin of Product |
United States |
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